

Comparative Pharmacokinetics of MMB-FUBINACA: A Cross-Species Analysis

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Compound of Interest

Compound Name: MMB-FUBINACA

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This guide provides a comparative overview of the pharmacokinetics of **MMB-FUBINACA** (also known as AMB-FUBINACA), a potent synthetic cannabinoid, across different species. Understanding the species-specific differences in absorption, distribution, metabolism, and excretion is crucial for preclinical evaluation and translation of findings to human health risk assessment. This document summarizes available quantitative data, details experimental methodologies, and visualizes the research workflow to aid in the design and interpretation of toxicological and pharmacological studies.

Quantitative Pharmacokinetic Parameters

The available literature provides detailed pharmacokinetic data for **MMB-FUBINACA** primarily in rats. Limited data is available for other species, highlighting a significant gap in the comprehensive understanding of this compound's cross-species pharmacokinetics.

Parameter	Species (Model)	Value	Administration Route	Reference
Half-life (t _{1/2})	Rat (Wistar)	5.91 hours	Oral	[1]
Volume of Distribution (V _d)	Rat (Wistar)	203.13 L	Oral	[1]
Plasma Clearance	Rat (Wistar)	23.81 L/h	Oral	[1]
Intrinsic Clearance (CL _{int}) in vitro	Human (pooled liver microsomes)	$2944 \pm 95.9 \text{ mL min}^{-1} \text{ kg}^{-1}$	N/A	[2]
Intrinsic Clearance (CL _{int}) in vitro	Human (pooled cryopreserved human hepatocytes)	$3216 \pm 607 \text{ mL min}^{-1} \text{ kg}^{-1}$	N/A	[2]
Brain/Serum Concentration Ratio	Rat (Sprague-Dawley)	Higher than AMB-CHMICA	Intraperitoneal	[3][4]

Note: The in vitro clearance data in human liver microsomes and hepatocytes suggest rapid metabolism.[2] However, in vivo studies in rats indicate that the parent compound can be detected in plasma 24 hours after dosing, suggesting that high protein binding may slow in vivo clearance.[2]

Experimental Protocols

The following methodologies are representative of the studies conducted to determine the pharmacokinetic profile of **MMB-FUBINACA**.

In Vivo Pharmacokinetic Study in Rats

- Animal Model: Male Wistar rats.[1] Another study utilized male Sprague-Dawley rats.[3][4]
- Administration: A single dose of **MMB-FUBINACA** (50 mg/kg) was administered orally.[1] In a separate metabolic study, the compound was injected intraperitoneally.[3][4]

- Sample Collection: Blood samples (400 μ L) were collected via catheters at multiple time points: immediately before administration ($t=0$) and at 30, 60, 90, 120, and 240 minutes post-injection.[1] For the metabolic study, brain, liver, kidney, blood (serum), and urine samples were collected at various times.[3][4]
- Sample Preparation: Blood samples were collected in tubes containing K3-EDTA and centrifuged at 1000 g for 10 minutes at 4°C to separate the plasma. The plasma was then stored at -20°C until analysis.[1]
- Analytical Method: A validated gas chromatography-tandem mass spectrometry (GC-MS/MS) method was used to quantify the concentration of **MMB-FUBINACA** in plasma samples.[1] Another study employed ultra-high-performance liquid chromatography-high-resolution mass spectrometry (UHPLC-HRMS) for metabolite identification.[3][4]

In Vitro Metabolism Study

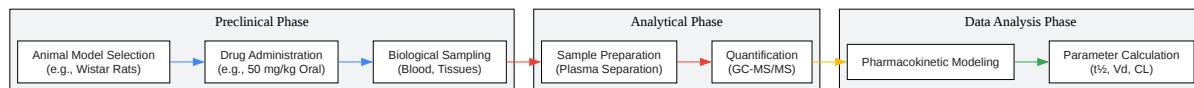
- Models: Pooled human liver microsomes (pHLM) and pooled cryopreserved human hepatocytes (pHHePs).[2]
- Procedure: **MMB-FUBINACA** was incubated with either pHLM or pHHePs to assess its metabolic clearance.[2]
- Analysis: The rate of disappearance of the parent compound was measured over time to calculate the intrinsic clearance (CLint).[2]

Metabolic Profile

Metabolism of **MMB-FUBINACA** is rapid and extensive.[5] The primary metabolic pathway is O-demethylation of the methyl ester moiety.[3][4] This occurs more rapidly for **MMB-FUBINACA** compared to structurally similar compounds like AMB-CHMICA.[3][4] The parent compound and its O-demethyl metabolite have been shown to accumulate in the liver and were still detectable 48 hours after injection in rats.[3][4] Hydrolysis of the methyl ester to form the corresponding carboxylic acid is also a major metabolic route, and this metabolite has been detected in all patients in a cluster of overdoses.[5]

Visualizations

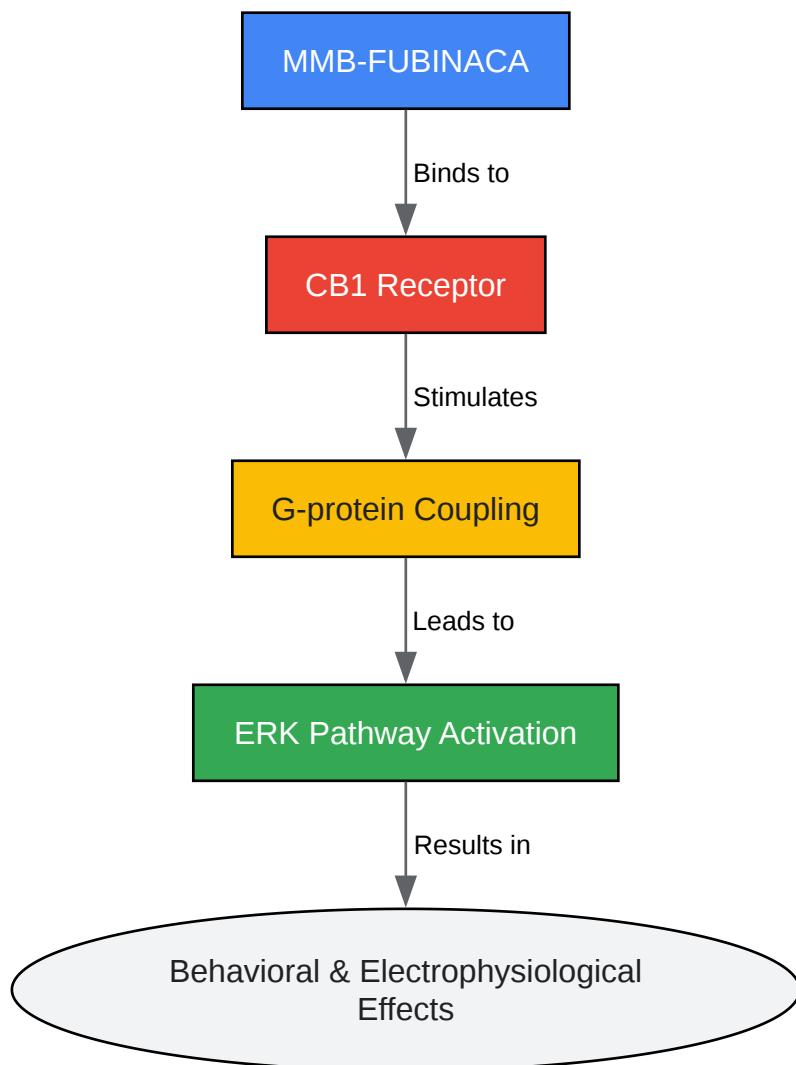
Experimental Workflow for In Vivo Pharmacokinetic Study



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Caption: Workflow of a typical in vivo pharmacokinetic study.

Signaling Pathway of MMB-FUBINACA



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Caption: **MMB-FUBINACA** signaling via the CB1 receptor.

Conclusion

The current body of research on the pharmacokinetics of **MMB-FUBINACA** is heavily reliant on studies in rats. These studies indicate rapid *in vitro* metabolism but a potentially longer *in vivo* half-life, possibly due to high protein binding. The compound readily crosses the blood-brain barrier in rats.^{[3][4]} A significant finding is the sex-dependent difference in behavioral and electrophysiological effects observed in mice, suggesting potential sex-related variations in pharmacokinetics or pharmacodynamics that warrant further investigation.^[6] To better extrapolate the risks associated with human exposure, further pharmacokinetic studies in non-rodent species are imperative. The detailed experimental protocols and compiled data in this

guide serve as a valuable resource for researchers designing future studies to address these knowledge gaps.

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References

- 1. Determine the pharmacokinetics (half-life, volume of distribution and clearance) of AMB-FUBINACA in rats plasma using GC-MS / MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. In-depth comparison of the metabolic and pharmacokinetic behaviour of the structurally related synthetic cannabinoids AMB-FUBINACA and AMB-CHMICA in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ecddrepository.org [ecddrepository.org]
- 6. Sex-dependent pharmacological profiles of the synthetic cannabinoid MMB-Fubinaca - PubMed [pubmed.ncbi.nlm.nih.gov]
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